molecular formula C13H14ClN5 B8476941 5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine

5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine

Cat. No.: B8476941
M. Wt: 275.74 g/mol
InChI Key: PSDGTLPMBXMSJQ-UHFFFAOYSA-N
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Description

5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining pyrido[4,3-b]pyrazine and hexahydropyrrolo[3,4-b]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine typically involves multi-step processes. One common approach is the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which proceeds through a Hantzsch-type domino process . This reaction is highly chemo- and stereoselective, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine is unique due to its specific combination of pyrido[4,3-b]pyrazine and hexahydropyrrolo[3,4-b]pyrrole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14ClN5

Molecular Weight

275.74 g/mol

IUPAC Name

5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine

InChI

InChI=1S/C13H14ClN5/c14-11-5-9-12(17-4-3-16-9)13(18-11)19-6-8-1-2-15-10(8)7-19/h3-5,8,10,15H,1-2,6-7H2

InChI Key

PSDGTLPMBXMSJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CN(C2)C3=NC(=CC4=NC=CN=C43)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (9H-fluoren-9-yl)methyl 5-(7-chloropyrido[4,3-b]pyrazin-5-yl)hexahydropyrrolo[3,4-b]pyrrole-1 (2H)-carboxylate (140 mg) and piperidine (2 mL) in CH2Cl2 (8 mL) was stirred at room temperature for 3 hours. The volatiles were removed under reduced pressure. The residue was treated with EtOAc/H2O, separated, and the aqueous solution was extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by chromatography to afford the title compound. MS (m/z): 276 (M+H)+.
Name
(9H-fluoren-9-yl)methyl 5-(7-chloropyrido[4,3-b]pyrazin-5-yl)hexahydropyrrolo[3,4-b]pyrrole-1 (2H)-carboxylate
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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